molecular formula C22H27N3O4 B1184200 PCPSZNKSCXDFOD-AEZQTUKVSA-N

PCPSZNKSCXDFOD-AEZQTUKVSA-N

Cat. No.: B1184200
M. Wt: 397.475
InChI Key: PCPSZNKSCXDFOD-AEZQTUKVSA-N
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Description

The compound with the InChIKey PCPSZNKSCXDFOD-AEZQTUKVSA-N corresponds to 1,2-benzoxazol-5-amine (CAS 239097-74-6), a heterocyclic aromatic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. This benzoxazole derivative is synthesized via the reduction of 5-nitro-1,2-benzoxazole using SnCl₄ and SnCl₂·2H₂O in concentrated HCl, yielding a 95% product . Key properties include:

  • Solubility: 1.55 mg/mL (high aqueous solubility).
  • Bioactivity: Blood-brain barrier (BBB) permeability (yes), CYP1A2 enzyme inhibition.
  • Bioavailability Score: 0.55 (moderate).

The compound’s polar surface area (TPSA) and log P values (calculated via XLOGP3: 2.15) suggest moderate lipophilicity, balancing membrane permeability and solubility . Its synthesis and characterization are supported by methodologies detailed in recent catalysis and materials science literature .

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.475

InChI

InChI=1S/C22H27N3O4/c1-13(2)9-11-23-20(27)18-17-8-10-22(29-17)12-25(21(28)19(18)22)16-6-4-15(5-7-16)24-14(3)26/h4-8,10,13,17-19H,9,11-12H2,1-3H3,(H,23,27)(H,24,26)/t17-,18?,19+,22-/m0/s1

InChI Key

PCPSZNKSCXDFOD-AEZQTUKVSA-N

SMILES

CC(C)CCNC(=O)C1C2C=CC3(C1C(=O)N(C3)C4=CC=C(C=C4)NC(=O)C)O2

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural vs. Functional Similarity : High similarity scores (0.97) in benzoxazole analogs imply conserved bioactivity, but experimental validation is needed for precise comparisons.
  • Data Gaps : Detailed properties (e.g., exact CYP inhibition profiles, toxicity) for analogs in are unavailable, highlighting the need for further studies.
  • Contradictions : While both compound classes exhibit BBB permeability, their therapeutic applications diverge—benzoxazoles in CNS-targeted drugs vs. boronic acids in Suzuki-Miyaura catalysis .

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